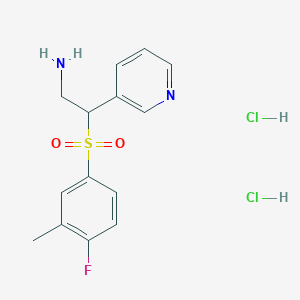
2-(4-Fluoro-3-methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluoro-3-methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C14H17Cl2FN2O2S and its molecular weight is 367.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry and crystal engineering research have utilized derivatives similar to 2-(4-Fluoro-3-methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride. For example, di(4-fluorobenzenesulfonyl)amine, a related compound, has been co-crystallized with pyridine-N-oxide and other bases to form supramolecular complexes. These complexes exhibit lamellar layers with inner polar regions and outer apolar regions, demonstrating significant intralamellar connectivity through hydrogen bonding and weak interactions. Such structures offer insights into molecular recognition patterns, particularly involving halogen-specific interactions (Hamann et al., 2002).
Environmental Chemistry
In environmental chemistry, derivatives of benzenesulfonyl chloride, which are structurally related to the compound , have been employed in methods for analyzing aliphatic amines in wastewater and surface water. These methods involve derivatization with benzenesulfonyl chloride followed by gas chromatography-mass spectrometry, highlighting the utility of such compounds in environmental monitoring and analysis (Sacher et al., 1997).
Organic Synthesis and Medicinal Chemistry
In organic synthesis and medicinal chemistry, the use of sulfonyl and pyridine derivatives has been explored for synthesizing various pharmacologically active molecules. For instance, 5-Aminofuro[3,2-c]pyridinium tosylates and related compounds have been synthesized and studied for their potential applications, demonstrating the versatility of sulfonyl and pyridine-containing compounds in the development of new therapeutic agents (Bencková & Krutošíková, 1999).
Novel Synthesis Methods
Novel synthetic routes have also been developed using related sulfonyl chlorides, contributing to the field of synthetic organic chemistry. For example, new methods for synthesizing 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride have been reported, underscoring the importance of such compounds in the synthesis of key intermediates for producing pesticides and other chemicals (Du et al., 2005).
properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)sulfonyl-2-pyridin-3-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S.2ClH/c1-10-7-12(4-5-13(10)15)20(18,19)14(8-16)11-3-2-6-17-9-11;;/h2-7,9,14H,8,16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUQHCNVCPGCOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CN)C2=CN=CC=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2576315.png)
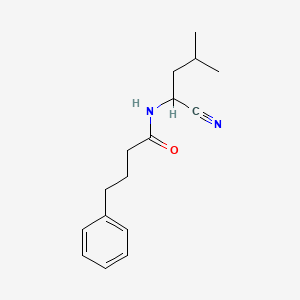


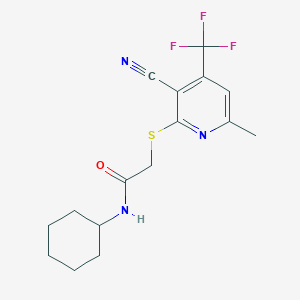


![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2576330.png)

![N'-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2576332.png)
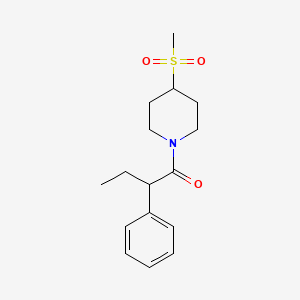
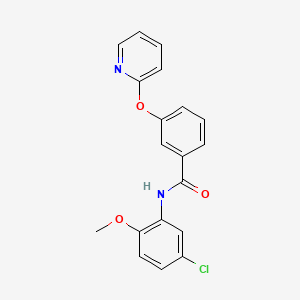
![1-(azepan-1-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2576335.png)
![2-[2-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B2576338.png)